molecular formula C9H16N4O B13535873 2-(Ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide

2-(Ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide

Cat. No.: B13535873
M. Wt: 196.25 g/mol
InChI Key: FXXYXPOHEUVGEP-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring, an ethylamino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole with ethylamine and a suitable propanamide precursor. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by cyclization of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the ethylamino group: Ethylamine is reacted with the pyrazole derivative under controlled conditions to introduce the ethylamino group.

    Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable propanamide precursor under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pyrazole ring and ethylamino group play crucial roles in binding to the target and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide
  • 2-(Ethylamino)-2-methyl-3-(1H-imidazol-1-yl)propanamide
  • 2-(Ethylamino)-2-methyl-3-(1H-triazol-1-yl)propanamide

Uniqueness

2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The ethylamino group also contributes to its distinct reactivity and binding characteristics compared to similar compounds with different substituents.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanamide

InChI

InChI=1S/C9H16N4O/c1-3-11-9(2,8(10)14)7-13-6-4-5-12-13/h4-6,11H,3,7H2,1-2H3,(H2,10,14)

InChI Key

FXXYXPOHEUVGEP-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=CC=N1)C(=O)N

Origin of Product

United States

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